REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][N:5]1[CH2:9][CH:8]2[O:10][CH2:11][CH2:12][O:13][CH:7]2[CH2:6]1.[F:14][C:15]1[CH:20]=[C:19]([Br:21])[CH:18]=[CH:17][C:16]=1[NH:22][C:23]1[C:32]2[C:27](=[CH:28][C:29]([O:34][CH3:35])=[C:30]([OH:33])[CH:31]=2)[N:26]=[CH:25][N:24]=1.C([O-])([O-])=O.[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C>[Br:21][C:19]1[CH:18]=[CH:17][C:16]([NH:22][C:23]2[C:32]3[C:27](=[CH:28][C:29]([O:34][CH3:35])=[C:30]([O:33][CH2:2][CH2:3][CH2:4][N:5]4[CH2:9][CH:8]5[O:10][CH2:11][CH2:12][O:13][CH:7]5[CH2:6]4)[CH:31]=3)[N:26]=[CH:25][N:24]=2)=[C:15]([F:14])[CH:20]=1 |f:2.3.4,5.6|
|
Name
|
6-(3-chloropropyl)hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1CC2C(C1)OCCO2
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)Br)NC1=NC=NC2=CC(=C(C=C12)O)OC
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
ADDITION
|
Details
|
The resulted mixture was diluted with EtOAc (20 mL)
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the mixture
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted with EtOAc (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a silica gel column chromatography (20:1 (v/v) CH2Cl2/CH3OH)
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from CH2Cl2/PE
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC1=NC=NC2=CC(=C(C=C12)OCCCN1CC2C(C1)OCCO2)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |